N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
The target compound is a benzofuran-2-carboxamide derivative with a complex substitution pattern. Its structure includes a 1-benzofuran core substituted at the 3- and 5-positions with methyl and ethyl groups, respectively. The carboxamide nitrogen is further functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group and a (5-methylfuran-2-yl)methyl moiety. Such substitutions are designed to modulate physicochemical properties (e.g., solubility, bioavailability) and biological interactions. Benzofuran derivatives are frequently explored for pharmacological applications due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO5S/c1-4-16-6-8-20-19(11-16)15(3)21(28-20)22(24)23(12-18-7-5-14(2)27-18)17-9-10-29(25,26)13-17/h5-8,11,17H,4,9-10,12-13H2,1-3H3 |
InChI Key |
HMJXCVVWIILLPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a thioether intermediate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Furan and Carboxamide Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like furan-2-carbaldehyde and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thioether under reducing conditions.
Substitution: The benzofuran and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a modulator of biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, potentially modulating their activity. The benzofuran core can interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Structural Analog: 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Key Differences :
- Substituents : The analog replaces the target’s 5-ethyl group with a 5-chloro substituent and introduces a 3-methoxybenzyl group instead of the (5-methylfuran-2-yl)methyl moiety.
- The 3-methoxybenzyl group may improve metabolic stability compared to the furan-derived substituent in the target compound.
- Synthesis : Both compounds likely employ carboxamide coupling strategies, but the analog requires chlorination and methoxybenzyl introduction, differing from the ethyl and furan-methyl steps in the target’s synthesis .
Table 1: Structural and Analytical Comparison
Functional Group Comparison: Hydrazide vs. Carboxamide Derivatives
The compound in , N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide, shares a benzofuran core but differs in functionalization:
- Hydrazide vs.
- Synthetic Pathways : uses propanal for hydrazinecarbohydrazide formation, while the target compound likely employs carbodiimide-mediated amide coupling .
Structural Confirmation Techniques
Both the target compound and analogs rely on advanced crystallographic tools for structural validation:
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 405.5 g/mol. Its structure includes:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity.
- Benzofuran moiety : Known for various pharmacological properties.
- Furan derivative : Implicated in neuroprotective activities.
Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. GIRK channels are crucial in regulating neuronal excitability and cardiac rhythm, suggesting potential applications in neuromodulation and cardiovascular therapies .
Pharmacological Effects
- Neuroprotective Properties :
- Cardiovascular Implications :
-
Antioxidant Activity :
- Preliminary studies suggest that it possesses significant antioxidant properties, which could be beneficial in conditions characterized by oxidative stress.
Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Case Studies
- Neuroprotection in Animal Models :
- Cardiac Function Modulation :
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?
The synthesis of benzofuran derivatives often involves multi-step organic reactions, such as coupling of substituted benzofuran cores with sulfone or furan-containing moieties via carboxamide linkages. For example, analogous compounds are synthesized using ester intermediates followed by aminolysis (e.g., methyl-5-(3-hydroxyphenyl)furan-2-carboxylate as a precursor) . Purity validation typically employs HPLC, NMR, and mass spectrometry. X-ray crystallography (using SHELXL ) can confirm structural integrity.
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : SHELX programs are widely used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- NMR : 1H/13C NMR identifies substituent patterns, especially for distinguishing ethyl, methyl, and furan groups.
- FT-IR : Confirms functional groups like sulfone (S=O stretching ~1300 cm⁻¹) and carboxamide (N-H bending ~1550 cm⁻¹).
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound's stability under experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hygroscopicity tests for moisture sensitivity, as sulfone-containing intermediates may require anhydrous conditions .
- Photostability assays under UV/visible light, given benzofuran's conjugated π-system .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce side products?
- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) identifies optimal reaction parameters (temperature, solvent, catalyst) .
- Flow chemistry : Continuous processes enhance reproducibility and reduce byproducts in multi-step syntheses .
- Protecting groups : Use of silyl ethers or tert-butoxycarbonyl (Boc) groups can prevent undesired reactions at the sulfone or furan moieties .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?
- Twinned data refinement : SHELXL’s TWIN/BASF commands handle twinning in high-symmetry space groups .
- Disorder modeling : Partial occupancy refinement and constraints (e.g., SIMU/ISOR in SHELXL) stabilize unstable solvent or substituent positions .
- Validation tools : CheckCIF and PLATON identify outliers in bond lengths/angles .
Q. How can structure-activity relationships (SAR) be investigated for pharmacological potential?
- Functional group substitutions : Compare analogues with modified sulfone, ethyl, or furan groups (e.g., fluorinated benzofurans show enhanced bioactivity ).
- In silico docking : Molecular dynamics simulations predict binding affinities to targets like enzymes or receptors.
- In vivo assays : Anti-hyperlipidemic or antimicrobial activity testing in model organisms, with dose-response curves .
Q. What are the best practices for handling hygroscopic or reactive intermediates during synthesis?
- Schlenk techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Lyophilization : Freeze-drying preserves intermediates prone to hydrolysis.
- Stabilizing agents : Additives like molecular sieves or desiccants (e.g., MgSO₄) in reaction mixtures .
Methodological Notes
- Crystallography : SHELX software (SHELXL for refinement, SHELXD for phasing) is preferred for high-resolution data .
- Safety protocols : Follow guidelines for handling irritants (e.g., wear PPE, avoid inhalation of powders) as per safety data sheets .
- Data interpretation : Cross-validate spectral and crystallographic data with databases like CCDC or PubChem to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
